1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Description
This compound features a bicyclo[2.2.1]heptan-3-one core fused with a 2-oxabicyclo system, substituted with 4,7,7-trimethyl groups. Its synthesis typically involves coupling a functionalized bicycloheptanone derivative with a benzylpiperidine-carboxylic acid precursor using activating agents like 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) . Key spectral data (NMR, IR) and analytical results (elemental analysis) confirm its structural integrity, with distinct carbonyl (IR: ~1650–1700 cm⁻¹) and bicyclic proton environments (NMR: δ 1.47–4.33 ppm) .
Properties
IUPAC Name |
1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-20(2)21(3)11-12-22(20,26-19(21)25)18(24)23-13-9-17(10-14-23)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSBZSWLSRIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane core . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzyl group is often added via benzylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the bicyclic framework.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and benzyl group can interact with specific binding sites, modulating the activity of the target. The compound’s bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several piperidine- and bicycloheptanone-based derivatives. A comparative analysis is outlined below:
*Similarity inferred based on shared piperidine-carbonyl and bicyclic motifs.
Physicochemical Properties
Critical properties such as melting point (Mp) and spectral data vary with structural modifications:
The higher Mp of 2b compared to 2a correlates with increased ring rigidity from the tetrahydronaphthalene system.
Pharmacological and Functional Insights
- Piperidine-bicyclo hybrids (e.g., 2a–2c): Demonstrated activity in CNS-targeting studies due to lipophilic bicyclic systems and piperidine’s affinity for neurotransmitter receptors .
- Benzylpiperidine derivatives: Known for acetylcholinesterase inhibition (e.g., donepezil analogs), though activity depends on substituent placement .
- Ferrocene-bicyclo conjugates (e.g., compound 24 in ): Exhibit redox-active properties, useful in anticancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
